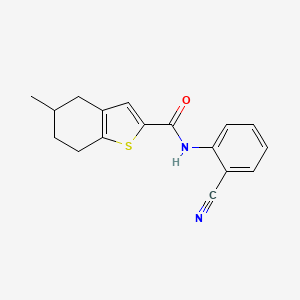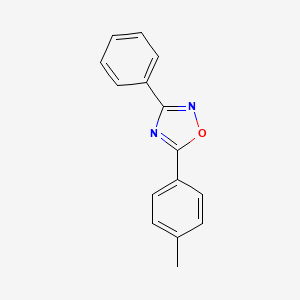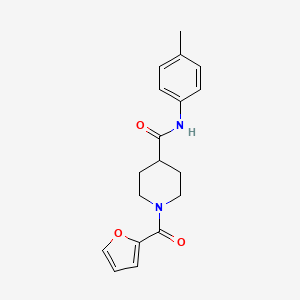![molecular formula C15H20N2O2 B5328016 8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328016.png)
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane, also known as XE991, is a potassium channel blocker that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several studies, leading to increased interest in its mechanism of action and potential future directions for research.
Mécanisme D'action
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane is a potent blocker of the Kv7 family of potassium channels, which are important regulators of neuronal excitability and cardiac function. By blocking these channels, this compound can alter the electrical activity of cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and tissue being studied. In neurons, this compound has been shown to decrease the firing rate of action potentials and increase the duration of the afterhyperpolarization, leading to decreased excitability. In cardiac tissue, this compound has been shown to prolong the action potential duration and increase the refractory period, leading to potential therapeutic applications for arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane has several advantages for use in scientific research, including its potency and specificity for the Kv7 potassium channels, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research involving 8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane. One area of interest is the development of new therapeutics for neurological disorders such as epilepsy and Parkinson's disease. Another potential area of research is the use of this compound as a tool for studying the Kv7 potassium channels and their role in various physiological processes. Additionally, this compound may have potential applications in cancer research and cardiovascular disease research, which could lead to the development of new treatments for these conditions.
Méthodes De Synthèse
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with ethyl acrylate, followed by a series of chemical reactions to form the final product. The synthesis process has been well-documented in several scientific publications.
Applications De Recherche Scientifique
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential use in a variety of scientific research applications, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, this compound has been shown to block specific potassium channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. In cardiovascular disease research, this compound has been studied for its potential use in treating arrhythmias.
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-4-2-5-13(16-12)14(18)17-9-7-15(8-10-17)6-3-11-19-15/h2,4-5H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQCTODBSQWWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327945.png)
![methyl 1-{(3S,5S)-5-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5327946.png)
![ethyl 2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5327961.png)

![1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5327972.png)

![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1-pyrrolidinyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328010.png)
![N-benzyl-N'-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamide](/img/structure/B5328018.png)
![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)
